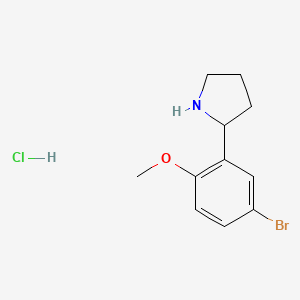2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride
CAS No.: 346705-24-6
Cat. No.: VC3362135
Molecular Formula: C11H15BrClNO
Molecular Weight: 292.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 346705-24-6 |
|---|---|
| Molecular Formula | C11H15BrClNO |
| Molecular Weight | 292.6 g/mol |
| IUPAC Name | 2-(5-bromo-2-methoxyphenyl)pyrrolidine;hydrochloride |
| Standard InChI | InChI=1S/C11H14BrNO.ClH/c1-14-11-5-4-8(12)7-9(11)10-3-2-6-13-10;/h4-5,7,10,13H,2-3,6H2,1H3;1H |
| Standard InChI Key | UTEPJFBYENXDDE-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)Br)C2CCCN2.Cl |
| Canonical SMILES | COC1=C(C=C(C=C1)Br)C2CCCN2.Cl |
Introduction
Chemical Structure and Properties
2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride is characterized by a pyrrolidine ring attached to a 5-bromo-2-methoxyphenyl group, with the compound existing as a hydrochloride salt. The molecular formula of this compound is C₁₁H₁₅BrClNO, with a molecular weight of 292.60 g/mol . The structure features a five-membered nitrogen-containing pyrrolidine ring connected to a phenyl ring substituted with both methoxy and bromo functional groups at specific positions, creating a unique chemical architecture.
The presence of both basic (pyrrolidine nitrogen) and electrophilic (bromo) functionalities within the same molecule makes this compound particularly versatile for potential chemical transformations. The methoxy group contributes electron-donating properties, while the bromine atom provides opportunities for further functionalization through various coupling reactions. The salt form (hydrochloride) typically enhances stability and solubility in polar solvents compared to its free base counterpart.
Physical properties data for this specific compound is limited, with no definitive information available regarding density, boiling point, or melting point in the current literature . This absence of comprehensive physical characterization data underscores the need for further investigation into the fundamental properties of this molecule.
Structural Analogs and Related Compounds
The closely related compound 2-(4-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride (CAS: 2060051-56-9) differs only in the position of the bromine atom on the phenyl ring. This positional isomer maintains the same functional groups but likely exhibits different three-dimensional spatial arrangements, potentially leading to distinct chemical and biological properties.
Comparing such structural analogs provides valuable insights into structure-activity relationships. Even minor modifications in substitution patterns can significantly impact a molecule's behavior in biological systems, highlighting the importance of precise structural control in the design of functional compounds.
The table below illustrates key differences between these related compounds:
| Property | 2-(5-Bromo-2-methoxyphenyl)pyrrolidine HCl | 2-(4-Bromo-2-methoxyphenyl)pyrrolidine HCl |
|---|---|---|
| CAS Number | 346705-24-6 | 2060051-56-9 |
| Bromine Position | 5-position on phenyl ring | 4-position on phenyl ring |
| Molecular Formula | C₁₁H₁₅BrClNO | C₁₁H₁₅BrClNO |
| Molecular Weight | 292.60 | 292.60 |
| 3D Conformation | Unique spatial arrangement | Different spatial arrangement |
| Potential Target Interactions | Likely different binding profile | Distinct binding characteristics |
Research Limitations and Future Directions
Current Knowledge Gaps
Despite the potential significance of 2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride, several important knowledge gaps exist in the current literature:
-
Detailed physical characterization data (melting point, solubility parameters, spectroscopic profiles)
-
Optimized synthetic routes with yield and purity data
-
Comprehensive evaluation of biological activities
-
Structure-activity relationships compared to structural analogs
-
Crystal structure and definitive stereochemical characterization
These gaps present opportunities for researchers to contribute valuable new information to the scientific understanding of this compound and its properties.
Proposed Research Directions
Future investigations into 2-(5-Bromo-2-methoxyphenyl)pyrrolidine hydrochloride could productively focus on:
-
Development of efficient and scalable synthetic methodologies
-
Comprehensive physical and chemical characterization
-
Screening for biological activities across multiple therapeutic targets
-
Exploration of the compound as a synthetic intermediate for more complex structures
-
Computational studies to predict potential binding interactions with biological targets
Such research would enhance our understanding of this compound and potentially reveal valuable applications in pharmaceutical development or synthetic chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume